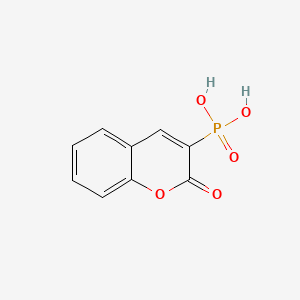

2-Oxo-2H-chromen-3-ylphosphonic acid

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

13507-52-3 |

|---|---|

Molecular Formula |

C9H7O5P |

Molecular Weight |

226.12 g/mol |

IUPAC Name |

(2-oxochromen-3-yl)phosphonic acid |

InChI |

InChI=1S/C9H7O5P/c10-9-8(15(11,12)13)5-6-3-1-2-4-7(6)14-9/h1-5H,(H2,11,12,13) |

InChI Key |

JWJVZTRWTJHSOG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C(=O)O2)P(=O)(O)O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 2 Oxo 2h Chromen 3 Ylphosphonic Acid and Its Derivatives

Strategies for the Direct Synthesis of the 2-Oxo-2H-chromen-3-ylphosphonic Acid Core Structure

The synthesis of the this compound core, often accessed via its dialkyl ester derivatives, employs several strategic approaches. The Knoevenagel condensation is a foundational method, involving the reaction of substituted salicylaldehydes with triethyl phosphonoacetate under basic conditions. nih.gov The efficiency of this condensation can be enhanced through the use of specific catalytic systems, such as piperidine (B6355638) acetate (B1210297)/β-alanine, which has been shown to provide high yields. nih.gov

Alternative strategies include direct C-H phosphorylation and reactions involving vinylphosphonates. Catalytic phosphorylation, promoted by reagents like manganese(III) acetate, offers a regioselective route to the C-3 position of the coumarin (B35378) system. nih.govmdpi.com Similarly, electrochemical methods have been developed for direct C-P bond formation. nih.govmdpi.com The reaction of 2-diethoxyphosphorylacrylates with various phenols in the presence of an acid catalyst also provides access to the core structure. mdpi.com Furthermore, cascade radical additions and rearrangement reactions of precursors like 4-chlorocoumarin represent advanced methods for constructing this scaffold. nih.gov The phosphonic acid is typically obtained through the hydrolysis of the corresponding dialkyl phosphonate (B1237965) esters. nih.gov

| Synthetic Method | Key Reactants | Catalyst/Reagents | General Outcome | Reference |

|---|---|---|---|---|

| Knoevenagel Condensation | Salicylaldehyde (B1680747), Triethyl phosphonoacetate | Piperidine, Piperidine acetate/β-alanine | High yields of diethyl 2-oxo-2H-chromen-3-ylphosphonate | nih.gov |

| From Vinylphosphonates | 2-Diethoxyphosphorylacrylates, Phenols | Methanesulfonic acid | Formation of substituted dialkyl 2-oxo-2H-chromen-3-ylphosphonates | mdpi.com |

| Catalytic C-H Phosphorylation | Coumarin, Dialkyl H-phosphonate | Mn(OAc)₃ | Regioselective formation of C-3 phosphonated coumarins | nih.govmdpi.com |

| Electrochemical Phosphorylation | Coumarin, Diethyl H-phosphonate | Electrochemical initiation | Direct C-P bond formation at the C-3 position | nih.govmdpi.com |

| Cascade Radical Addition | Aryl propiolates, Phosphorus nucleophiles | Eosin Y (photocatalyst) | Photochemical synthesis of 3-functionalized coumarins | nih.gov |

| Rearrangement Reaction | 4-Chlorocoumarin, Diethyl cyanomethylphosphonate | NaH in THF | Formation of diethyl 2-oxo-2H-chromen-3-ylphosphonate via thermal rearrangement | nih.gov |

Derivatization of the Phosphonic Acid Moiety

The phosphonic acid moiety is readily derivatized, most commonly through esterification to yield mono- and diesters. While many synthetic routes directly produce diesters, the free phosphonic acid can be selectively esterified. nih.gov The choice of reaction conditions, particularly temperature, is crucial for controlling the outcome. For instance, the use of alkoxy group donors like triethyl orthoacetate can lead exclusively to monoesters at lower temperatures (e.g., 30 °C) and diesters at higher temperatures. nih.gov

Diesters can also be partially hydrolyzed to afford the corresponding monoesters. nih.gov These esterification methods provide access to a range of derivatives, such as the monoethyl ester trihydrate and the widely studied diethyl ester, which serve as key intermediates for further functionalization.

| Reaction Type | Reagents | Key Conditions | Product | Reference |

|---|---|---|---|---|

| Selective Monoesterification | Phosphonic acid, Triethyl orthoacetate | Low temperature (e.g., 30 °C) | Monoethyl ester | nih.gov |

| Diesterification | Phosphonic acid, Triethyl orthoacetate | Elevated temperature | Diethyl ester | nih.gov |

| Partial Hydrolysis | Diester | Controlled hydrolysis conditions | Monoester | nih.gov |

| DCC-Mediated Esterification | Phosphonic acid, Alcohol | Dicyclohexylcarbodiimide (DCC) | Mono- or Diester | nih.gov |

A significant class of derivatives is the α-aminophosphonates, which are phosphorus analogs of α-amino acids. nih.gov Chromonyl-containing α-aminophosphonates are efficiently synthesized via a one-pot, three-component reaction of a 3-formylchromone, a substituted amine, and a dialkyl phosphite. researchgate.net This Kabachnik-Fields type reaction provides a straightforward route to these structurally complex molecules. researchgate.nettandfonline.com

The synthesis of other substituted phosphonates is often achieved by incorporating substituents on the salicylaldehyde precursor prior to the formation of the coumarin ring. nih.govmdpi.com This allows for a wide range of functional groups to be introduced onto the benzene (B151609) portion of the chromenone scaffold.

Reactions Involving the Chromenone Ring System

The reactivity of the chromenone ring is significantly influenced by the electron-withdrawing phosphonic acid group at the C-3 position, which enhances the electrophilicity of the heterocyclic system. nih.govmdpi.com This activation facilitates reactions with various nucleophiles and electrophiles.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Sonogashira reactions, are highly effective for functionalizing the chromenone scaffold. mdpi.comnih.gov These methods allow for the introduction of aryl and alkynyl substituents, typically at the C-6 position, by starting with a halogenated coumarin-3-phosphonate. nih.govsemanticscholar.org

Electrophilic substitution can be achieved under specific conditions. For example, superelectrophilic activation using strong Brønsted acids like trifluoroacetic acid (TFA) can promote the arylation of the C-4 position with weakly nucleophilic arenes. nih.gov While the C-4 position is susceptible to nucleophilic attack in some coumarin systems, electrophilic substitution at this position is also possible under these activating conditions. nih.govnih.gov

| Reaction Type | Position | Reagents/Catalyst | Product Type | Reference |

|---|---|---|---|---|

| Suzuki Cross-Coupling | C-6 | Aryl boronic acid, Palladium catalyst | 6-Aryl substituted derivative | nih.gov |

| Sonogashira Cross-Coupling | C-6 | Terminal alkyne, Palladium catalyst, Cu(I) co-catalyst | 6-Alkynyl substituted derivative | mdpi.com |

| Electrophilic Arylation | C-4 | Arene (e.g., toluene, xylene), Trifluoroacetic acid (TFA) | 4-Aryl substituted derivative | nih.gov |

One-pot and tandem reactions provide efficient pathways to complex molecules derived from the this compound scaffold. The aforementioned three-component synthesis of α-aminophosphonates is a classic example of a one-pot approach that rapidly builds molecular complexity. researchgate.net

Cascade reactions have also been developed for the synthesis of the core structure itself. A notable example is a photochemical method that utilizes a cascade radical addition of phosphorus nucleophiles to aryl propiolates, leading to the formation of the 3-phosphonocoumarin system in a single step. nih.gov These streamlined synthetic approaches are valuable for their atom economy and reduced operational complexity. nih.gov

Dimerization Processes of 3-Substituted Chromenones with Electron-Acceptor Groups

The dimerization of coumarins substituted at the 3-position with electron-accepting groups represents a significant synthetic transformation, leading to the formation of complex biscoumarin structures. Research in this area has revealed that the C3=C4 double bond in these systems is activated, facilitating dimerization, often through a radical-mediated pathway. This process is particularly notable for derivatives of this compound.

Studies have reported the successful homodimerization of 2-oxo-2H-1-benzopyran-3-phosphonic acid. nih.gov This reaction can be initiated in the presence of metallic zinc and chloroacetic anhydride (B1165640) under ultrasound irradiation. nih.gov The resulting products are biscoumarins, where two identical coumarin units are linked at their respective C-4 positions. nih.gov The procedure is characterized by its simplicity and efficiency, often providing excellent yields of the dimeric compounds. nih.gov

The proposed mechanism for this transformation suggests the formation of radical species. nih.govmdpi.com It is believed that the substituents in the 3-position play a crucial role in initiating this radical pathway. nih.gov The activation of the C3=C4 bond is a key step, which can be influenced by the electronic effects of substituents on the benzene ring of the coumarin scaffold. nih.gov

In analogous systems, such as 3-acetylcoumarin, which also possesses an electron-withdrawing group at the 3-position, similar dimerization reactions have been extensively studied. nih.govmdpi.com These studies further support the hypothesis of a radical-mediated mechanism. Two primary methods have been developed for the dimerization of 3-acetylcoumarin, both employing ultrasound irradiation to promote the reaction. Method A utilizes metallic zinc and chloroacetic anhydride in a THF/Et₂O medium, while Method B employs zinc acetate (Zn(OAc)₂). mdpi.com Both methods have demonstrated high efficiency, with reaction times typically ranging from 10 to 15 minutes and yielding the corresponding biscoumarin in over 90% yield. mdpi.com

The structural characterization of the resulting dimers, such as 3,3′,4,4′-tetrahydro-3,3′-disubstituted-4,4′-biscoumarins, has been accomplished through 1D and 2D NMR spectroscopy. mdpi.com These analyses often reveal a high degree of symmetry in the newly formed molecules. mdpi.com

Below is a data table summarizing the reaction conditions and outcomes for the dimerization of 3-acetylcoumarin, a model compound for 3-substituted chromenones with electron-acceptor groups.

| Method | Reagents | Solvent | Conditions | Time (min) | Yield (%) |

| A | Zn, Chloroacetic anhydride | THF/Et₂O | Sonication (20 kHz, 40 °C) | 10 | 92 |

| B | Zn(OAc)₂ | - | Sonication (37 kHz, 40 °C, 30% wave amplitude) | 10-15 | 90 |

Advanced Spectroscopic and Structural Characterization of 2 Oxo 2h Chromen 3 Ylphosphonic Acid Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Elucidation

NMR spectroscopy is an unparalleled tool for determining the precise connectivity and spatial arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, a detailed molecular map can be constructed.

High-Resolution ¹H, ¹³C, and ³¹P NMR Analyses

One-dimensional NMR spectroscopy provides fundamental information about the chemical environment of hydrogen, carbon, and phosphorus atoms in the structure.

¹H NMR Spectroscopy: The proton NMR spectrum of diethyl (2-oxo-2H-chromen-3-yl)phosphonate reveals characteristic signals for the coumarin (B35378) core and the diethyl phosphonate (B1237965) group. The aromatic protons of the coumarin ring typically appear in the downfield region, between δ 7.0 and 8.0 ppm, with their specific chemical shifts and coupling patterns being dependent on their position on the benzene (B151609) ring. The vinylic proton at the 4-position of the coumarin ring is also found in this region and often shows coupling to the phosphorus nucleus. The ethoxy groups of the phosphonate moiety give rise to a triplet for the methyl protons (CH₃) around δ 1.3 ppm and a quartet for the methylene (B1212753) protons (CH₂) around δ 4.2 ppm, with the latter also showing coupling to the ³¹P nucleus.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides insight into the carbon framework of the molecule. The carbonyl carbon of the lactone is typically observed around δ 160 ppm. The aromatic and vinylic carbons of the coumarin system resonate in the range of δ 115 to 155 ppm. The carbon atom directly bonded to the phosphorus atom (C-3) exhibits a large one-bond coupling constant (¹JC-P). The methylene carbons of the ethyl groups appear around δ 63 ppm and also show a two-bond coupling to the phosphorus nucleus (²JC-P), while the methyl carbons are found further upfield around δ 16 ppm with a three-bond coupling (³JC-P). spectrabase.com

³¹P NMR Spectroscopy: Phosphorus-31 NMR is a powerful technique for directly observing the phosphorus center. For diethyl (2-oxo-2H-chromen-3-yl)phosphonate, a single resonance is expected in the proton-decoupled ³¹P NMR spectrum. The chemical shift for similar phosphonates typically falls within the range of δ 10 to 25 ppm, referenced to an external standard of 85% H₃PO₄. spectrabase.com

| ¹H NMR Data of Diethyl (2-oxo-2H-chromen-3-yl)phosphonate | |

| Assignment | Chemical Shift (δ, ppm) |

| Aromatic & Vinylic Protons | 7.0 - 8.0 (multiplet) |

| OCH₂ | ~4.2 (quartet of doublets) |

| CH₃ | ~1.3 (triplet) |

| ¹³C NMR Data of Diethyl (2-oxo-2H-chromen-3-yl)phosphonate | |

| Assignment | Chemical Shift (δ, ppm) |

| C=O | ~160 |

| Aromatic & Vinylic Carbons | 115 - 155 |

| OCH₂ | ~63 |

| CH₃ | ~16 |

| ³¹P NMR Data of Diethyl (2-oxo-2H-chromen-3-yl)phosphonate | |

| Assignment | Chemical Shift (δ, ppm) |

| P | 10 - 25 |

Application of 2D NMR Techniques (e.g., HSQC, HMBC, COSY, NOESY)

Two-dimensional NMR experiments are indispensable for assembling the complete molecular structure by revealing correlations between different nuclei. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the chemical shifts of directly bonded proton and carbon atoms, allowing for the unambiguous assignment of protonated carbons in the molecule. pharm.or.jp

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. This is crucial for connecting different molecular fragments, for instance, by observing correlations from the vinylic H-4 proton to the carbonyl carbon (C-2) and other carbons in the benzene ring. spectrabase.com

COSY (Correlation Spectroscopy): COSY reveals proton-proton coupling networks, helping to identify adjacent protons in the aromatic ring system.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons, which is valuable for determining the three-dimensional structure and conformation of the molecule. researchgate.net

Vibrational Spectroscopy for Functional Group Identification

Infrared (IR) Spectroscopy

The IR spectrum of 2-Oxo-2H-chromen-3-ylphosphonic acid and its esters displays several characteristic absorption bands. A strong absorption band corresponding to the C=O stretching vibration of the lactone ring is typically observed in the region of 1700-1740 cm⁻¹. The P=O stretching vibration of the phosphonate group gives rise to a strong band around 1250 cm⁻¹. The P-O-C stretching vibrations are usually found in the 1020-1050 cm⁻¹ region. Aromatic C=C stretching vibrations appear in the 1500-1620 cm⁻¹ range, and C-H stretching vibrations of the aromatic ring are observed above 3000 cm⁻¹. mdpi.com For the phosphonic acid, broad O-H stretching bands would be expected in the region of 2500-3300 cm⁻¹.

| Characteristic IR Absorption Bands | |

| Functional Group | Wavenumber (cm⁻¹) |

| C=O (lactone) | 1700 - 1740 |

| P=O | ~1250 |

| P-O-C | 1020 - 1050 |

| C=C (aromatic) | 1500 - 1620 |

| C-H (aromatic) | >3000 |

Linear-Polarized IR Spectroscopy for Oriented Systems

While standard IR spectroscopy is performed on randomly oriented molecules, linear-polarized IR spectroscopy can be applied to oriented samples, such as single crystals or molecules aligned in a liquid crystal matrix. This technique provides information about the orientation of specific functional groups relative to the molecular frame. By measuring the absorption of infrared radiation polarized in different directions, the orientation of the transition dipole moments of the vibrational modes can be determined. This can be particularly useful in understanding the solid-state packing and intermolecular interactions of this compound compounds.

Electronic Absorption and Emission Spectroscopy (UV-Vis-NIR)

UV-Visible-Near Infrared spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for characterizing conjugated systems like the coumarin nucleus. Coumarin derivatives are well-known for their fluorescent properties.

The UV-Vis absorption spectrum of coumarin-3-phosphonates typically shows strong absorption bands in the ultraviolet region, arising from π-π* transitions within the conjugated coumarin system. The exact position of the absorption maxima (λmax) is sensitive to the substitution pattern on the coumarin ring. For diethyl (2-oxo-2H-chromen-3-yl)phosphonate, absorption maxima are expected in the range of 300-350 nm. semanticscholar.org

Upon excitation with UV light, these compounds often exhibit fluorescence. The emission spectrum is typically a mirror image of the absorption spectrum and is red-shifted (Stokes shift). The fluorescence properties, including the emission wavelength and quantum yield, are also highly dependent on the molecular structure and the solvent environment. semanticscholar.org

| Electronic Spectroscopy Data | |

| Parameter | Wavelength Range (nm) |

| Absorption Maximum (λmax) | 300 - 350 |

| Emission Maximum (λem) | 400 - 500 |

Mass Spectrometry (e.g., ESI, FAB) for Molecular Mass Confirmation and Fragmentation Analysis

Mass spectrometry serves as a critical tool for the confirmation of the molecular mass and the elucidation of the fragmentation pathways of this compound and its derivatives. While detailed fragmentation analysis of the parent acid is not extensively documented in the available literature, electrospray ionization (ESI) and fast atom bombardment (FAB) are commonly employed techniques for the analysis of polar, thermally labile compounds such as phosphonic acids and coumarins.

For related coumarin derivatives, ESI-MS is often used to accurately determine the mass of the molecular ion. nih.govnih.govmdpi.com In the analysis of 2-oxo-2H-chromen-7-yl 4-chlorobenzoate, the mass spectrum revealed the molecular ion peaks, and high-resolution mass spectrometry (HRMS) was used to confirm the elemental formula. mdpi.com

The fragmentation of coumarin-type compounds under mass spectrometric conditions typically involves characteristic losses. A primary fragmentation pathway for the coumarin nucleus is the loss of a carbon monoxide (CO) molecule from the pyrone ring, leading to the formation of a benzofuran (B130515) radical cation. benthamopen.com Subsequent fragmentation can involve further losses of CO or a hydrogen radical. benthamopen.com

For phosphonic acid-containing molecules, fragmentation in mass spectrometry often involves the cleavage of the C-P bond or losses from the phosphonic acid group itself. For aromatic bisphosphonic acids, fragmentation in the positive ion mode can involve the elimination of water and phosphorus-containing fragments. In the negative ion mode, losses of ROH (where R can be H) and HPO2 have been observed.

Based on these general patterns, a proposed fragmentation for this compound in ESI-MS/MS would likely involve an initial loss of CO from the coumarin core, followed by or in competition with cleavages around the phosphonic acid moiety. The exact fragmentation will be dependent on the ionization mode and collision energy.

A summary of expected fragmentation patterns is presented in the table below.

| Ionization Mode | Precursor Ion | Potential Key Fragments | Fragmentation Pathway |

| ESI (+) | [M+H]⁺ | [M+H-CO]⁺, [M+H-H₂O]⁺, [M+H-HPO₃]⁺ | Loss of carbon monoxide from the pyrone ring, loss of water from the phosphonic acid group, cleavage of the C-P bond. |

| ESI (-) | [M-H]⁻ | [M-H-CO]⁻, [M-H-HPO₂]⁻ | Loss of carbon monoxide from the pyrone ring, loss of a neutral HPO₂ molecule. |

X-ray Diffraction Analysis for Solid-State Structure Determination

X-ray diffraction analysis is the definitive method for determining the three-dimensional atomic arrangement of crystalline solids, providing precise information on bond lengths, bond angles, and intermolecular interactions.

In a study of a related 2-oxo-2H-chromen-3-yl acetate (B1210297), the compound was found to crystallize in the orthorhombic crystal system with the Pbca space group. semanticscholar.org The coumarin moiety in this derivative was determined to be planar. semanticscholar.org For other coumarin derivatives, such as 2-oxo-2H-chromen-7-yl 4-chlorobenzoate, the crystal structure was also elucidated, revealing a triclinic system. researchgate.net The structure of a 6-phenyl-3-phosphonocoumarin derivative has also been determined by single crystal X-ray analysis. nih.gov

The table below summarizes crystallographic data for a selection of related coumarin derivatives.

| Compound | Crystal System | Space Group | Key Structural Features | Reference |

| 2-Oxo-2H-chromen-3-yl acetate | Orthorhombic | Pbca | Planar coumarin moiety. | semanticscholar.org |

| 2-Oxo-2H-chromen-7-yl 4-chlorobenzoate | Triclinic | P-1 | Dihedral angle between coumarin and benzene rings is 73.95 (8)°. | researchgate.net |

| (1R,2S,5R)-2-isopropyl-5-methylcyclohexyl 2-oxo-2H-chromene-3-carboxylate | Orthorhombic | P2₁2₁2₁ | Non-planar conformation of the ester substituent relative to the coumarin ring. | mdpi.com |

| 6,6-dimethyl-cis-6H,6aH,7H,12bH,13H-bis biointerfaceresearch.combenzopyrano[4,3-b:4',3'-d]pyran-13-one | Monoclinic | P2₁/c | Planar coumarin moiety, dioxadecalin moiety in half-chair/sofa conformations. | researchgate.net |

The crystal packing and supramolecular interactions of this compound and its derivatives are governed by a variety of non-covalent forces, including hydrogen bonding, π-π stacking, and C-H···O interactions. Hirshfeld surface analysis is a powerful tool for visualizing and quantifying these intermolecular contacts.

For phosphonate-containing compounds, the P=O group is a strong hydrogen bond acceptor. nih.gov In the crystal structure of a functionalized α-hydroxyphosphonate complex, strong O-H···Cl hydrogen bonds were observed, and Hirshfeld analysis confirmed that interactions involving hydrogen atoms (H···H and Cl···H/H···Cl) constituted a high percentage of the intermolecular contacts. researchgate.net

In coumarin derivatives, C-H···O hydrogen bonds are frequently observed and play a critical role in the solid-state architecture. mdpi.com For 2-oxo-2H-chromen-3-yl acetate, the crystal structure is stabilized by intermolecular C-H···O hydrogen bonds. semanticscholar.org Hirshfeld surface analysis of this compound indicated that O···H contacts were the main contributors to the surface, followed by H···H contacts. semanticscholar.org

The crystal packing of many coumarin derivatives is also influenced by π-π stacking interactions between the aromatic rings of adjacent molecules. researchgate.netnih.gov In the case of 2-oxo-2H-chromen-7-yl 4-chlorobenzoate, π-π interactions link molecules into a three-dimensional framework. researchgate.net

The table below summarizes the contributions of different intermolecular contacts to the Hirshfeld surface for some related compounds.

| Compound | H···H Contacts (%) | O···H/H···O Contacts (%) | C···H/H···C Contacts (%) | Other Key Interactions | Reference |

| 2-Oxo-2H-chromen-3-yl acetate | 28.7 | 38.7 | Not specified | C-H···O hydrogen bonds | semanticscholar.org |

| 2-Oxo-2H-chromen-7-yl 4-chlorobenzoate | 24.7 | 26.5 | Not specified | π-π stacking, C-O···π interactions | researchgate.net |

| Anilinium dihydrogen phosphate (B84403) | 38.2 | Not specified | Not specified | N-H···O hydrogen bonds | biointerfaceresearch.com |

| A functionalized α-hydroxyphosphonate complex | 41.1 | Not specified | Not specified | O-H···Cl hydrogen bonds, Cl···H/H···Cl contacts (40%) | researchgate.net |

These examples from related structures suggest that the crystal packing of this compound would be dominated by strong O-H···O hydrogen bonds involving the phosphonic acid group, complemented by C-H···O interactions and potential π-π stacking of the coumarin rings.

Computational and Theoretical Investigations on 2 Oxo 2h Chromen 3 Ylphosphonic Acid and Its Analogues

Quantum Chemical Calculations (e.g., DFT, MP2)

Quantum chemical calculations have become a cornerstone in the study of coumarin (B35378) derivatives, providing detailed information on their electronic and structural properties. semanticscholar.org Methods like Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2) are frequently utilized to model these molecules with a high degree of accuracy. nih.govsciencepublishinggroup.com DFT, particularly with hybrid functionals like B3LYP, is often chosen for its balance of computational cost and accuracy in predicting molecular geometries, vibrational frequencies, and electronic properties of coumarin systems. semanticscholar.orgresearchgate.netthenucleuspak.org.pk

Electronic Structure Elucidation and Analysis of Molecular Orbitals

Theoretical calculations are crucial for understanding the electronic landscape of 2-Oxo-2H-chromen-3-ylphosphonic acid and its analogues. These studies typically involve the optimization of the molecular geometry to find the lowest energy conformation. sciencepublishinggroup.com For related molecules like 2-oxo-2H-chromen-3-yl acetate (B1210297), DFT calculations have shown that the coumarin moiety is essentially planar. semanticscholar.org

A key aspect of these investigations is the analysis of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and distribution of these orbitals are fundamental to a molecule's reactivity and electronic properties. researchgate.netthenucleuspak.org.pk The HOMO-LUMO energy gap is a particularly important parameter, as it relates to the chemical reactivity and kinetic stability of the molecule. nih.gov A smaller gap generally implies higher reactivity.

In studies of various coumarin derivatives, the HOMO is typically localized over the electron-rich parts of the molecule, including the benzene (B151609) ring, while the LUMO is often distributed over the electron-deficient pyrone ring and the substituent at the C-3 position. researchgate.net This distribution indicates that the C-3 position is susceptible to nucleophilic attack, a key aspect of its reactivity. The electron-withdrawing nature of the phosphonic acid group at the C-3 position is expected to lower the energy of the LUMO, influencing the molecule's electronic absorption characteristics and reactivity profile.

Table 1: Representative Frontier Molecular Orbital Energies for Coumarin Analogues (Calculated via DFT)

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| 2-oxo-2H-chromen-3-yl acetate | -6.8 | -2.1 | 4.7 |

| Methyl 3-acetyl-2-oxo-2H-chromene-6-carboxylate | -7.2 | -3.0 | 4.2 |

| 6-Methoxy-4-(4-nitro-phenoxy methyl)-chromen-2-one | -6.5 | -2.8 | 3.7 |

Note: The data in this table is derived from computational studies on analogous compounds and serves to illustrate typical values. The exact values for this compound would require specific calculation.

Natural Bond Orbital (NBO) analysis is another powerful tool used to study intramolecular charge transfer and hyperconjugative interactions, providing a deeper understanding of the stability arising from electron delocalization within the molecule. ias.ac.in

Prediction and Interpretation of Vibrational Properties

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides a fingerprint of a molecule's structure. Quantum chemical calculations are invaluable for assigning the observed vibrational bands to specific molecular motions. researchgate.netresearchgate.net By calculating the vibrational frequencies and their corresponding intensities, a theoretical spectrum can be generated and compared with experimental data. ias.ac.in

For coumarin derivatives, DFT calculations have been shown to reproduce experimental vibrational spectra with good accuracy, although a scaling factor is often applied to the calculated frequencies to account for anharmonicity and basis set deficiencies. researchgate.net Key vibrational modes for this compound would include the characteristic C=O stretching of the lactone ring, C=C stretching vibrations of the aromatic and pyrone rings, and vibrations associated with the P=O and P-O-H groups of the phosphonic acid moiety. nih.gov For instance, in 3-acetyl-2-oxo-2H-chromene-6-carbohydrazide, the N-H stretching vibrations were observed experimentally and confirmed by theoretical calculations. researchgate.net Similarly, for 3-(bromoacetyl)coumarin, characteristic bands of the pyrone ring, methylene (B1212753), and carbonyl groups were identified through a combination of experimental and DFT studies. nih.gov

Table 2: Selected Calculated Vibrational Frequencies (cm⁻¹) for a Coumarin Analogue

| Vibrational Mode | Calculated Frequency (B3LYP) |

| N-H Stretching (Amide) | 3462-3561 |

| C=O Stretching (Lactone) | ~1750 |

| C=C Stretching (Aromatic) | ~1600 |

| C-O-C Stretching | ~1200 |

Note: This table presents typical calculated frequencies for functional groups found in coumarin analogues. Specific assignments for this compound would require dedicated computational analysis.

Conformational Analysis and Energetic Stability

The three-dimensional structure of a molecule is critical to its function and reactivity. Conformational analysis through computational methods explores the potential energy surface of the molecule to identify stable conformers and the energy barriers between them. For analogues like 2-oxo-2H-chromen-3-yl benzoate, DFT calculations have been used to determine the dihedral angle between the coumarin ring system and the substituent group, revealing the preferred spatial orientation. researchgate.net In the case of 2-oxo-2H-chromen-3-yl acetate, the coumarin moiety is planar, but the acetate group is twisted relative to this plane. semanticscholar.org

For this compound, a key area of conformational analysis would be the rotation around the C3-P bond. Different orientations of the phosphonic acid group relative to the coumarin ring would have different energies, and identifying the global minimum energy structure is essential for understanding its interactions. The stability of the structure is often reinforced by intramolecular hydrogen bonds, which can be identified and characterized through these calculations. nih.gov

Elucidation of Reaction Mechanisms and Pathways

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions, providing insights into transition states and reaction intermediates that are often difficult to observe experimentally.

Transition State Characterization and Reaction Coordinate Analysis

Understanding the synthesis of this compound requires an examination of the reaction mechanism at a molecular level. A common route to coumarin-3-phosphonates involves the Knoevenagel condensation of a salicylaldehyde (B1680747) with a phosphonoacetate derivative, or the direct phosphonation of a coumarin ring. nih.gov

Theoretical studies can map out the entire reaction pathway, identifying the transition state (TS)—the highest energy point along the reaction coordinate. nih.gov By characterizing the structure and energy of the TS, chemists can understand the feasibility of a proposed mechanism and predict reaction rates. For example, in the reaction of coumaric acids with reactive oxygen species, DFT has been used to calculate the free energy barriers for different reaction pathways, such as hydrogen atom abstraction and addition reactions. nih.gov Similarly, DFT studies on the synthesis of enaminones from 3-aminocoumarin (B156225) have elucidated the transition state energies and explained the formation of the final products. ut.ac.ir

For the synthesis of this compound, computational analysis would involve locating the transition states for key steps, such as the initial nucleophilic attack and the subsequent cyclization and dehydration. Analysis of the imaginary frequency of the transition state confirms that it is a true saddle point on the potential energy surface. Following the reaction coordinate from the transition state down to the reactants and products (Intrinsic Reaction Coordinate analysis) provides a detailed picture of the molecular rearrangements that occur during the reaction. mdpi.com

Role of Solvents and Catalysts in Reaction Regioselectivity and Efficiency

The reaction environment, including the solvent and any catalysts, can have a profound impact on the outcome of a chemical synthesis. Computational models can incorporate these effects to provide a more realistic description of the reaction.

Solvent effects are often modeled using implicit solvent models, such as the Polarizable Continuum Model (PCM), which treats the solvent as a continuous medium with a specific dielectric constant. nih.gov These models can predict how the polarity of the solvent stabilizes or destabilizes reactants, intermediates, and transition states, thereby influencing reaction rates and equilibria. researchgate.net For instance, theoretical investigations of substituted 3-phosphonocoumarins have used an implicit solvent model to study their photophysical properties. nih.gov

Catalysts play a crucial role in many synthetic routes to coumarins. For example, piperidine (B6355638) is often used as a catalyst in the Knoevenagel condensation. nih.gov Computational studies can elucidate the role of the catalyst by modeling its interaction with the reactants. The catalyst may facilitate the reaction by lowering the activation energy, for example, by deprotonating a reactant or stabilizing a transition state. In the synthesis of coumarin derivatives, various catalysts, including Lewis acids and bases, have been employed, and their efficiency can be rationalized through theoretical calculations. chemmethod.comchemmethod.com Palladium complexes are used as catalysts for the C-H phosphonation of coumarins, and computational studies could help in understanding the catalytic cycle and the factors that control regioselectivity. nih.gov

Molecular Reactivity Descriptors and Electrostatic Potential Mapping

Computational studies, particularly those employing density functional theory (DFT), provide significant insights into the reactivity of this compound and its analogues. The analysis of molecular reactivity descriptors and electrostatic potential maps helps in understanding the electrophilic and nucleophilic nature of different atomic centers within the molecule.

Local reactivity descriptors such as atomic charges, atomic electrostatic potentials, and Fukui indices have been calculated for a series of 3-substituted coumarin derivatives, including the 3-phosphono substituted analogue. nih.gov These descriptors offer a quantitative measure of the reactivity of specific sites in the molecule.

A study by Petkova et al. (2014) computed these local reactivity descriptors for 3-substituted coumarin derivatives using DFT and Møller-Plesset (MP2) methods. nih.gov The presence of the phosphono group at the C-3 position was found to significantly influence the electronic properties and reactivity of the coumarin scaffold. nih.gov

The calculated atomic electrostatic potentials indicate that the electrophilicity of the reaction centers within the coumarin system is enhanced by the presence of the phosphonic acid group. This is particularly noted for coumarin-3-phosphonic acid itself. The phosphono group, being electron-withdrawing, affects the electron distribution across the entire molecule.

Fukui indices are instrumental in predicting the sites for nucleophilic, electrophilic, and radical attacks. rowansci.comsubstack.com For 3-substituted coumarins, these indices help to elucidate the preference for certain types of reactions. nih.gov The analysis of Fukui indices for the 3-phosphono derivative suggests that 1,2-addition would be a favored reaction pathway. nih.gov It has been proposed that substituted coumarins would preferentially react with soft nucleophiles at position 2 and with hard nucleophiles at position 4. nih.gov

The following table summarizes computed atomic charges for selected atoms of the lactone ring in 3-substituted coumarins, providing a comparative view of the electronic effects of different substituents.

| Substituent at C-3 | Charge at O1 | Charge at C2 | Charge at C3 | Charge at C4 |

|---|---|---|---|---|

| -H | -0.58 | 0.85 | -0.45 | 0.15 |

| -COOH | -0.61 | 0.92 | -0.28 | 0.25 |

| -PO(OH)2 | -0.62 | 0.95 | -0.35 | 0.28 |

| -NO2 | -0.63 | 0.98 | -0.21 | 0.32 |

Data sourced from theoretical calculations on 3-substituted coumarin derivatives.

The electrostatic potential map provides a visual representation of the charge distribution. For coumarin and its derivatives, these maps show regions of high electron density (negative potential, typically colored in red) and regions of electron deficiency (positive potential, typically colored in blue). In coumarin itself, the carbonyl oxygen of the lactone ring is a site of high electron density, making it susceptible to electrophilic attack. The introduction of a phosphonic acid group at the C-3 position further modifies this potential map, influencing the molecule's interaction with other charged or polar species.

In Silico Modeling for Structure-Property Relationships and Profiling

In silico modeling, encompassing techniques like Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR), plays a crucial role in understanding the correlation between the chemical structure of coumarin derivatives and their physicochemical properties and biological activities. tandfonline.comnih.govmdpi.com While specific in silico studies focusing solely on the structure-property relationships of this compound are not extensively documented, the broader class of coumarin derivatives has been the subject of numerous computational profiling studies. researchgate.netnih.govbiointerfaceresearch.comnih.govresearchgate.net

QSAR models have been developed for various coumarin derivatives to predict their antioxidant, antifungal, and anticancer activities. tandfonline.commdpi.comresearchgate.net These models typically use a range of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure. These can include constitutional, topological, geometrical, and electronic descriptors. By establishing a mathematical relationship between these descriptors and an observed property, it becomes possible to predict the properties of new, unsynthesized compounds.

For instance, a QSAR study on new coumarin derivatives as antioxidant agents revealed that descriptors related to molecular complexity, hydrogen bond donating capacity, and lipophilicity are important in describing their antioxidant activity. nih.gov Such models can guide the design of new coumarin analogues with enhanced properties.

The general approach for in silico profiling of coumarin derivatives involves the following steps:

Data Set Collection: A set of coumarin derivatives with experimentally determined properties is compiled.

Molecular Descriptor Calculation: A variety of molecular descriptors are calculated for each compound in the dataset.

Model Development: Statistical methods, such as multiple linear regression (MLR), are used to build a mathematical model that correlates the descriptors with the property of interest. nih.gov

Model Validation: The predictive power of the developed model is rigorously tested using internal and external validation techniques.

The following table provides an example of the types of molecular descriptors that are often used in QSAR studies of coumarin derivatives.

| Descriptor Type | Example Descriptors | Property Correlation |

|---|---|---|

| Constitutional | Molecular Weight, Number of H-bond donors/acceptors | Bioavailability, Solubility |

| Topological | Wiener Index, Kier & Hall Indices | Boiling point, Viscosity |

| Geometrical | Molecular Surface Area, Molecular Volume | Receptor binding affinity |

| Electronic | Dipole Moment, HOMO/LUMO energies | Reactivity, Redox potential |

These in silico models contribute to a deeper understanding of the structure-property relationships within the coumarin family. For this compound, it can be inferred that the presence of the phosphonic acid group, with its hydrogen-bonding capabilities and electronic effects, would significantly influence its profile in such models. The application of these computational tools is invaluable for the virtual screening of large libraries of compounds and for prioritizing the synthesis of new derivatives with desired properties.

Diverse Academic and Industrial Applications of 2 Oxo 2h Chromen 3 Ylphosphonic Acid Excluding Clinical/pharmaceutical

Advanced Chelating Agent in Metal Ion Management

Chelating agents are organic compounds capable of forming stable, water-soluble complexes with metal ions, effectively "trapping" them to prevent unwanted reactions. waterlinepublication.org.uk The phosphonate (B1237965) group in 2-Oxo-2H-chromen-3-ylphosphonic acid makes it a potent chelating agent, as phosphonic acids are known for their ability to coordinate with various metal ions. mdpi.com This capacity is crucial for managing metal ions in a variety of industrial and chemical contexts. researchgate.netnih.gov

In industrial settings, the management of metal ions is critical for preventing scale formation, corrosion, and process inefficiencies. Synthetic chelating agents, particularly organophosphonates, are widely used for their ability to bind and mask metal ions. researchgate.net Phosphonates act as "threshold inhibitors," where a low concentration can manage a significantly larger concentration of mineral hardness, such as calcium, thereby preventing the precipitation that leads to scale. waterlinepublication.org.uk

The functionality of this compound in these applications stems from the phosphonate group's strong affinity for di- and trivalent cations. This property is valuable in industrial water systems, such as cooling towers and boilers, and in desalination processes where controlling mineral scale is essential. researchgate.net While many aminopolycarboxylic acids like EDTA are used, phosphonates represent an important class of chelants for these applications. waterlinepublication.org.uk

| Application Area | Function of Phosphonate Chelator | Industrial Relevance |

| Water Treatment | Scale Inhibition | Prevents buildup in pipes, boilers, and cooling systems. waterlinepublication.org.ukresearchgate.net |

| Metal Processing | Ion Sequestration | Controls metal ion reactivity during processing and finishing. |

| Detergents | Water Softening | Binds Ca²+ and Mg²+ ions to improve cleaning efficiency. researchgate.net |

The phosphonate moiety of this compound exhibits a strong capacity for coordinating with transition metals, including platinum group metals. mdpi.comrsc.org The phosphonate group can act as a multidentate ligand, donating electrons to form stable chelate rings with a central metal ion. nih.gov This interaction is foundational to the field of coordination chemistry.

Research into ligands containing phosphonate groups has demonstrated their ability to form stable complexes with metals such as palladium, rhodium, and iridium. mit.edumit.edu For instance, scorpionate ligands, which can be conceptually related to multidentate chelators, form stable complexes that are crucial for catalysis and the study of organometallic compounds. mit.edu The stability of these metal-phosphonate bonds makes them resistant to hydrolysis, a valuable property in aqueous chemical environments. mdpi.com The interaction with platinum, in particular, is significant, as platinum complexes are pivotal in catalysis and materials science. nih.gov The formation of a platinum(IV)-oxo compound stabilized by polytungstate ligands highlights the ability of oxygen-donating ligands to stabilize high-oxidation-state metals. nih.gov

Role in Material Science and Supramolecular Chemistry

The unique electronic and structural characteristics of the this compound scaffold make it a valuable component in the design of advanced materials. The coumarin (B35378) core provides a rigid, π-conjugated platform, while the phosphonic acid group offers a site for directed intermolecular interactions.

Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to intense electromagnetic fields, a property essential for applications in optoelectronics and photonics. scirp.org Organic molecules with extensive π-conjugated systems, particularly those with electron donor and acceptor groups, often display significant NLO properties. nih.govrsc.org

The coumarin framework within this compound serves as an excellent π-conjugated backbone. nih.gov By chemically modifying this structure—for instance, by introducing electron-donating or electron-withdrawing groups—derivatives can be synthesized that function as potent NLO chromophores. rsc.org Computational studies on related coumarin-based pyrano-chromene derivatives have shown that these compounds possess distinct NLO properties, characterized by their average polarizability (⟨α⟩) and second hyperpolarizability (γ). nih.govrsc.org The strong delocalization of π-electrons across the molecular structure is a key factor contributing to high molecular polarizability and, consequently, significant third-order optical nonlinearity. scirp.org

| Compound Derivative | NLO Property | Value |

| 2-amino-8-methyl-5-oxo-4-[2-(2-oxo-2H-chromen-3-ylmethoxy)-phenyl]-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile | Average Polarizability ⟨α⟩ | 6.77005 × 10⁻²³ esu nih.gov |

| 2-amino-8-methyl-5-oxo-4-[2-(2-oxo-2H-chromen-3-ylmethoxy)-phenyl]-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile | Second Hyperpolarizability (γ) | 0.145 × 10⁴ esu nih.govrsc.org |

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions, such as hydrogen bonding, π-π stacking, and van der Waals forces. The phosphonic acid group is an excellent hydrogen bond donor and acceptor, providing a powerful tool for directing the self-assembly of molecules into ordered, large-scale structures.

The combination of the planar coumarin ring and the phosphonic acid group in this compound provides the necessary functionalities for forming nanoscale supramolecular assemblies. The coumarin moieties can stack via π-π interactions, while the phosphonic acid groups can form robust hydrogen-bonded networks. This dual-interaction capability is similar to how other organic molecules, such as melamine (B1676169) and cyanuric acid derivatives, form layered supramolecular structures in water. rsc.org These organized assemblies are of great interest in materials science for the development of functional nanomaterials, sensors, and molecular frameworks.

Precursor in Organic Synthesis and Fine Chemicals Production

The coumarin nucleus is a prominent scaffold in organic chemistry, serving as a versatile building block for the synthesis of a wide range of more complex heterocyclic compounds. mdpi.comsciencepg.com this compound, and its ester derivatives like diethyl 2-oxo-2H-chromen-3-ylphosphonate, are valuable precursors in this regard. chemsynthesis.com

The reactivity of the coumarin ring system, combined with the additional functionality of the phosphonate group at the 3-position, allows for a variety of chemical transformations. It can be used in multi-component reactions to create elaborate molecular architectures. For example, 3-acetylcoumarin, a related compound, is used in the synthesis of complex indenopyridine derivatives. researchgate.net The 2-oxo-2H-chromen scaffold can be readily functionalized, making it a key starting material for producing fine chemicals with applications in dyes, fragrances, and materials science. mdpi.comsciencepg.com

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-Oxo-2H-chromen-3-ylphosphonic acid, and how can reaction conditions be optimized?

- Methodology : The compound is synthesized via phosphorylation of coumarin derivatives. Key steps include:

- Phosphorylation : Reacting 3-hydroxycoumarin with phosphorus trichloride (PCl₃) or diethyl chlorophosphate in anhydrous conditions, followed by hydrolysis to yield the phosphonic acid group .

- Oxidation/Reduction : Adjusting redox conditions (e.g., using K₂Cr₂O₇ or NaBH₄) to control side reactions and improve yield .

- Purification : Column chromatography with silica gel and polar solvents (e.g., methanol/ethyl acetate) to isolate the product. Monitor purity via TLC and HPLC .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Methodology :

- X-ray Crystallography : Use SHELX (SHELXL for refinement) to determine the crystal structure. Key parameters include R-factors (<5%) and anisotropic displacement ellipsoids .

- NMR Spectroscopy : Analyze and NMR to confirm the phosphonic acid moiety and coumarin backbone. For example, NMR typically shows a singlet near 20–25 ppm .

- Mass Spectrometry : ESI-MS or MALDI-TOF to verify molecular weight (e.g., [M+H] peaks) .

Advanced Research Questions

Q. How can contradictions between spectroscopic data and crystallographic results be resolved?

- Methodology :

- Cross-Validation : Compare NMR-derived bond lengths/angles with X-ray data. Discrepancies may arise from dynamic effects (e.g., tautomerism) in solution vs. solid-state rigidity .

- DFT Calculations : Perform geometry optimization (e.g., Gaussian09) to model solution-state conformations and reconcile spectral anomalies .

- Twinned Data Analysis : Use SHELXD/SHELXE for deconvoluting overlapping reflections in twinned crystals, which can distort structural parameters .

Q. What computational strategies predict the reactivity of the phosphonic acid group in coumarin-based systems?

- Methodology :

- DFT/Molecular Dynamics : Calculate frontier molecular orbitals (HOMO/LUMO) to identify nucleophilic/electrophilic sites. For example, the phosphonic acid group may act as a hydrogen-bond donor in catalytic systems .

- Docking Studies : Simulate interactions with biological targets (e.g., enzymes) using AutoDock Vina. Parameterize the phosphonic acid’s charge state (pKa ~2–3) for accurate binding affinity predictions .

Q. How can structural analogs inform the design of derivatives with enhanced properties?

- Methodology :

- SAR Analysis : Compare with analogs like 2-Oxo-2-(2-oxo-2H-chromen-3-yl)ethyl diethyldithiocarbamate ( ). Modify substituents (e.g., replacing ethyl with aryl groups) to tune solubility or bioactivity.

- Thermogravimetric Analysis (TGA) : Assess thermal stability of derivatives under nitrogen atmosphere (e.g., decomposition temperatures >200°C indicate robustness for material applications) .

Data Interpretation and Best Practices

- Crystallographic Refinement : Always validate SHELXL outputs using WinGX/ORTEP for graphical representation of anisotropic displacement and hydrogen bonding networks .

- Nomenclature Consistency : Adhere to IUPAC rules for phosphonic acid derivatives (e.g., avoid ambiguous terms like "phosphorous acid") to prevent misclassification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.